molecular formula C14H19NO6S2 B2827046 Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate CAS No. 1448034-88-5

Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2827046
CAS No.: 1448034-88-5
M. Wt: 361.43
InChI Key: XXMGVAVLJHETMC-UHFFFAOYSA-N
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Description

Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate is a chemical compound characterized by its complex molecular structure, which includes a benzene ring, a piperidine ring, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of sulfonamides or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and esters.

Biology: Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of drugs that target specific diseases, such as inflammation and cancer.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl groups play a crucial role in its biological activity, as they can form strong bonds with enzymes and receptors, leading to the modulation of various biochemical processes.

Comparison with Similar Compounds

  • Methyl 4-(methylsulfonyl)benzoate: Similar structure but lacks the piperidine ring.

  • 4-(Methylsulfonyl)piperidine: Contains the piperidine ring but lacks the benzoate group.

  • Methyl 4-(piperidin-1-yl)sulfonylbenzoate: Similar to the target compound but with a different sulfonyl group placement.

Uniqueness: Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate stands out due to its dual sulfonyl groups and the presence of the piperidine ring, which contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

methyl 4-(4-methylsulfonylpiperidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S2/c1-21-14(16)11-3-5-13(6-4-11)23(19,20)15-9-7-12(8-10-15)22(2,17)18/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMGVAVLJHETMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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